

Optimizing SG-094 dosage for minimal toxicity in vivo

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Compound of Interest

Compound Name: SG-094

Cat. No.: B10827841

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Technical Support Center: SG-094

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SG-094**. The information is designed to assist in optimizing **SG-094** dosage for in vivo studies while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SG-094**?

A1: **SG-094** is a potent and selective inhibitor of the lysosomal two-pore channel 2 (TPC2).[1][2][3] It is a synthetic analog of the natural product tetrandrine, but with greater potency and reduced toxicity.[2] **SG-094** functions by binding to the voltage-sensing domain II (VSD II) of TPC2, which stabilizes the channel in a non-conducting state and prevents the release of Ca²⁺ from lysosomes. Additionally, **SG-094** has been shown to inhibit the drug efflux pump P-glycoprotein (P-gp), which may be beneficial in overcoming multidrug resistance in cancer cells.[1]

Q2: What is the known in vivo toxicity profile of **SG-094**?

A2: **SG-094** has demonstrated a favorable safety profile with reduced toxicity compared to its parent compound, tetrandrine.[1][2] In vitro studies using peripheral blood mononuclear cells (PBMCs) showed significantly lower cell death compared to tetrandrine at the same

concentration.[4] In vivo, **SG-094** was well-tolerated in mice at a dose of 90 nmol/kg/day for three consecutive days.[4]

Q3: What are the reported efficacious in vivo dosages of **SG-094**?

A3: A dosage of 90 nmol/kg administered every 2-3 days over a 10-day period has been shown to inhibit the growth of hepatocellular carcinoma (HCC) in mice. Another study reported a well-tolerated daily dose of 90 nmol/kg for three consecutive days in a mouse model.[4]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Lack of Efficacy	- Insufficient dosage or dosing frequency. - Poor bioavailability with the chosen route of administration. - The specific tumor model or cell line is not sensitive to TPC2 inhibition.	- Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. - Evaluate alternative routes of administration or formulation strategies to improve bioavailability. - Confirm TPC2 expression and dependency in your in vitro or in vivo model.
Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur)	- The administered dose is too high for the specific animal strain, age, or sex. - The dosing schedule is too frequent.	- Immediately reduce the dosage or decrease the dosing frequency. - Implement a dose de-escalation protocol to identify a well-tolerated dose. - Monitor animals closely for clinical signs of toxicity and establish clear endpoints for discontinuing treatment.
Variability in Response	- Inconsistent drug formulation or administration. - Biological variability within the animal cohort.	- Ensure consistent and homogenous formulation of SG-094 for each administration. - Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: In Vitro Toxicity of **SG-094**

Compound	Concentration	Cell Type	Treatment Duration	% Dead Cells
SG-094	20 μ M	PBMCs	48 hours	<5%
Tetrandrine	20 μ M	PBMCs	48 hours	25%
SG-005	20 μ M	PBMCs	48 hours	25%

Data extracted from a propidium iodide exclusion assay.[\[4\]](#)

Table 2: Reported In Vivo Dosages of **SG-094** in Mice

Dosage	Dosing Schedule	Animal Model	Outcome	Reference
90 nmol/kg	Daily for 3 consecutive days	Mouse	Well-tolerated	[4]
90 nmol/kg	Every 2-3 days for 10 days	Hepatocellular Carcinoma (HCC) Mouse Model	Inhibition of tumor growth	

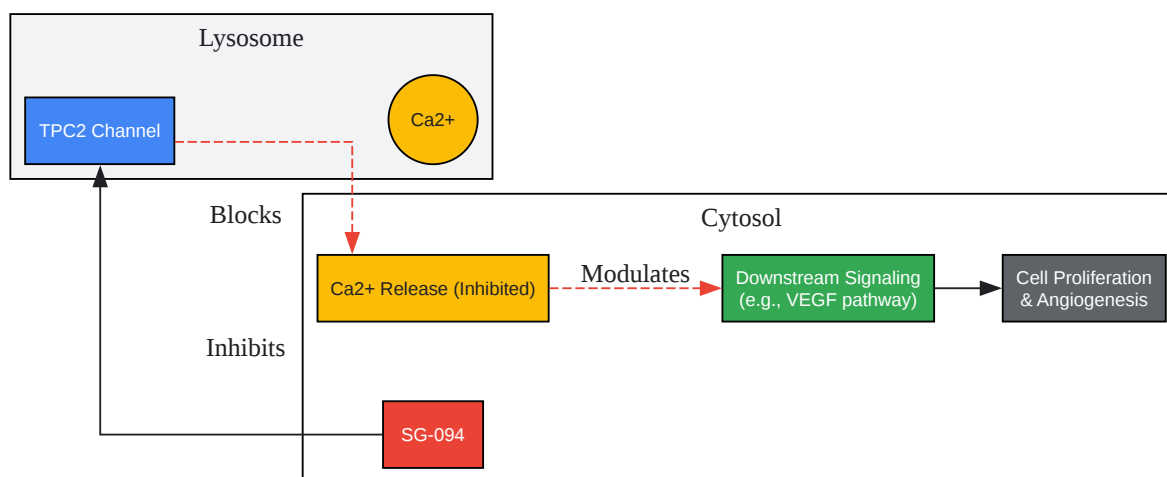
Experimental Protocols

Protocol: In Vivo Tolerability Study of **SG-094** in Mice

- **Animal Model:** Select a suitable mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and sex.
- **Acclimatization:** Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
- **Grouping:** Randomly assign animals to a control group (vehicle) and a treatment group (**SG-094**). A typical group size is 5-10 animals.

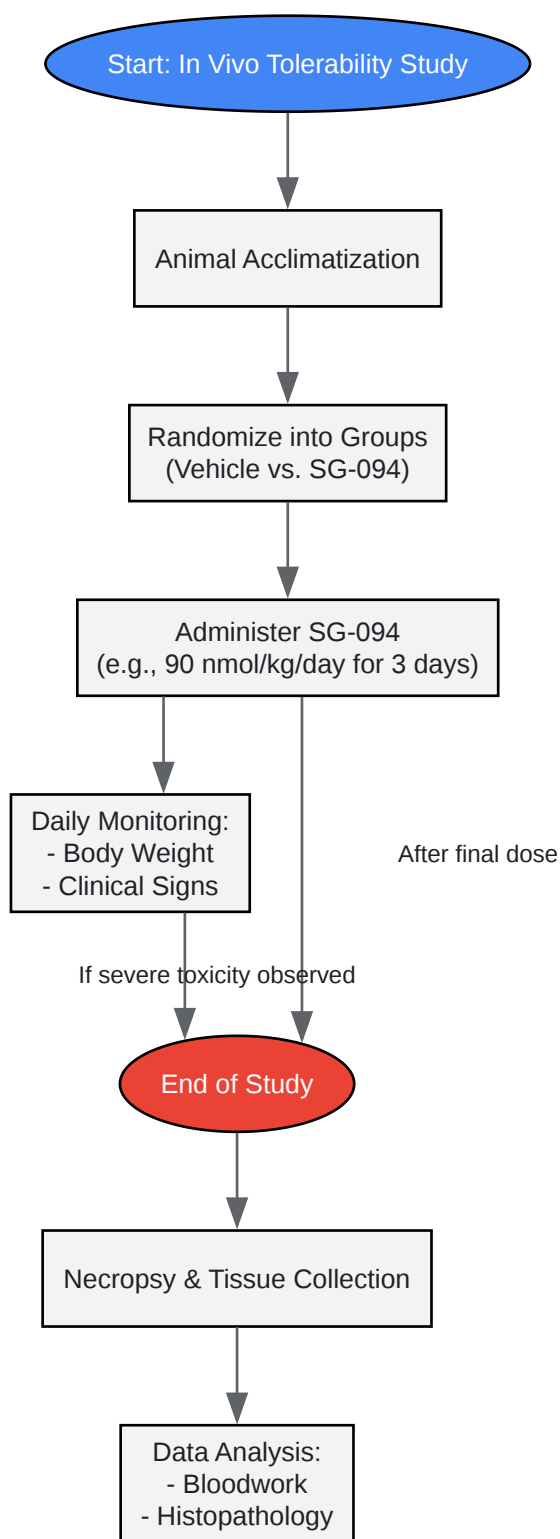
- Formulation: Prepare **SG-094** in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral gavage). A common vehicle is a solution of DMSO, Tween 80, and saline.
- Administration: Administer the vehicle or **SG-094** (e.g., 90 nmol/kg) according to the planned dosing schedule (e.g., daily for three consecutive days).^[4]
- Monitoring:
 - Record body weight daily.
 - Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, and fur texture.
 - At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
 - Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.
- Data Analysis: Compare the body weight changes, clinical observations, and pathology results between the control and treatment groups to assess the tolerability of **SG-094**.

Visualizations



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Caption: Mechanism of action of **SG-094** as a TPC2 inhibitor.



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Caption: Experimental workflow for in vivo toxicity assessment of **SG-094**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [edoc.ub.uni-muenchen.de]
- 4. ashpublications.org [ashpublications.org]
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